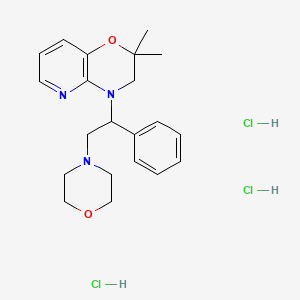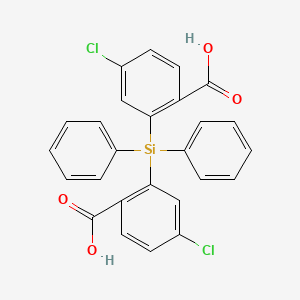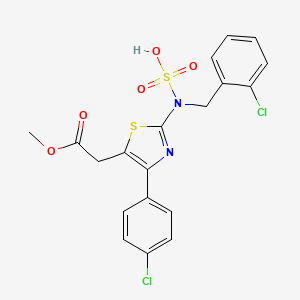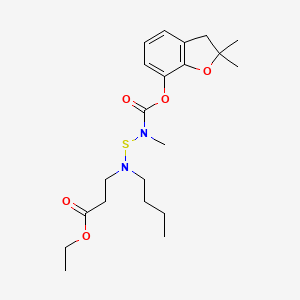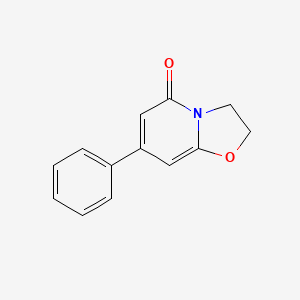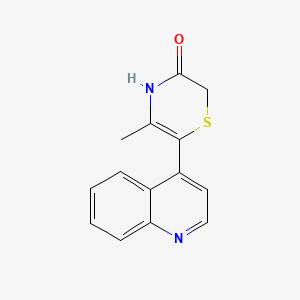
2H-1,4-Thiazin-3(4H)-one, 5-methyl-6-(4-quinolinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2H-1,4-Thiazin-3(4H)-one, 5-methyl-6-(4-quinolinyl)-” is a heterocyclic compound that contains both sulfur and nitrogen atoms within its ring structure. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2H-1,4-Thiazin-3(4H)-one, 5-methyl-6-(4-quinolinyl)-” typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiazinone Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors and nitrogen sources.
Quinoline Attachment: The quinoline moiety can be introduced through coupling reactions, such as Suzuki or Heck coupling, using appropriate quinoline derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions could target the quinoline or thiazinone rings, leading to various reduced derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions could modify the quinoline or thiazinone rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used, but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
Catalysis: Potential use as a catalyst or catalyst precursor in organic reactions.
Materials Science: Incorporation into polymers or other materials for enhanced properties.
Biology
Enzyme Inhibition: Potential as an inhibitor of specific enzymes due to its heterocyclic structure.
Antimicrobial Activity: Investigation into its ability to act against bacteria, fungi, or viruses.
Medicine
Drug Development: Exploration as a lead compound for developing new pharmaceuticals.
Therapeutic Agents: Potential use in treating diseases due to its biological activity.
Industry
Agriculture: Use as a pesticide or herbicide.
Chemical Manufacturing: Intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. Molecular targets could include specific proteins or nucleic acids, and pathways involved might be those related to the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2H-1,4-Thiazin-3(4H)-one: Without the quinoline moiety, this compound might have different properties and applications.
Quinoline Derivatives: Compounds with similar quinoline structures but different substituents.
Uniqueness
The presence of both the thiazinone and quinoline moieties in “2H-1,4-Thiazin-3(4H)-one, 5-methyl-6-(4-quinolinyl)-” may confer unique properties, such as enhanced biological activity or specific chemical reactivity, compared to compounds with only one of these moieties.
Properties
CAS No. |
103807-23-4 |
|---|---|
Molecular Formula |
C14H12N2OS |
Molecular Weight |
256.32 g/mol |
IUPAC Name |
5-methyl-6-quinolin-4-yl-4H-1,4-thiazin-3-one |
InChI |
InChI=1S/C14H12N2OS/c1-9-14(18-8-13(17)16-9)11-6-7-15-12-5-3-2-4-10(11)12/h2-7H,8H2,1H3,(H,16,17) |
InChI Key |
XVRPCJJFKURBNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SCC(=O)N1)C2=CC=NC3=CC=CC=C23 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


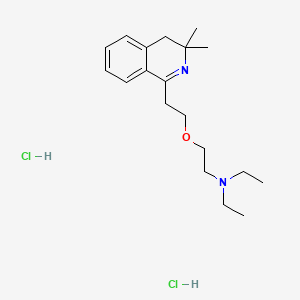
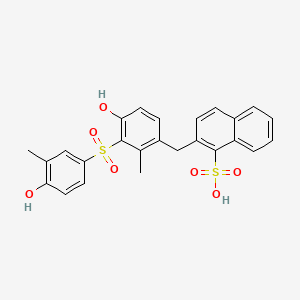
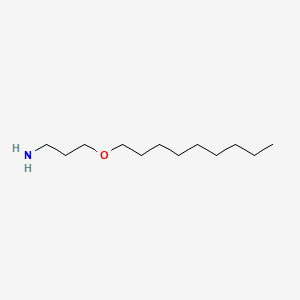
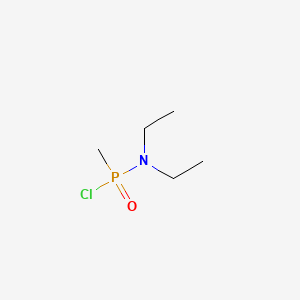
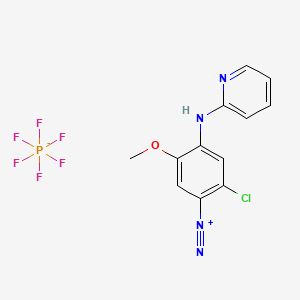
![18,34-dimethoxy-19,33-diazanonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(31),2(34),3(16),4(13),5(33),6,8,10,14,17,19,21,23,25,28(32),29-hexadecaene-12,27-dione](/img/structure/B15181762.png)
